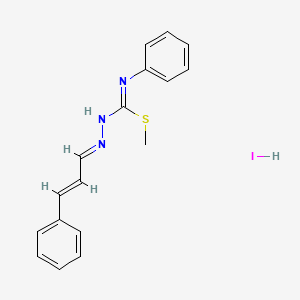![molecular formula C15H19N3O4 B5784864 N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide, also known as ANECA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) family of enzymes and has been found to have potential therapeutic applications in several neurological disorders.
Mecanismo De Acción
PKC is a family of enzymes that play a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium ions. This leads to a reduction in the production of reactive oxygen species and prevents neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, this compound has been found to have a negative effect on long-term potentiation, a process that is crucial for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide is its selectivity for PKC, which allows for the study of the specific role of PKC in cellular processes. This compound has also been found to have a neuroprotective effect, which makes it a potential therapeutic agent for several neurological disorders. However, this compound has been found to have a negative effect on long-term potentiation, which limits its usefulness in the study of learning and memory.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to study the specific role of PKC in cellular processes using this compound as a selective inhibitor. Additionally, the negative effect of this compound on long-term potentiation warrants further investigation to understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with morpholine to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of the product is determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in several neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. The selective inhibition of PKC by this compound has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-5-13-3-1-2-4-14(13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMVTPYCUFTPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


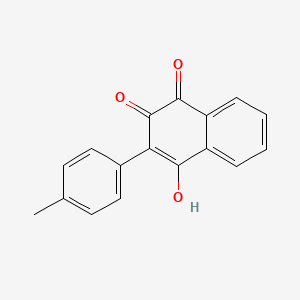
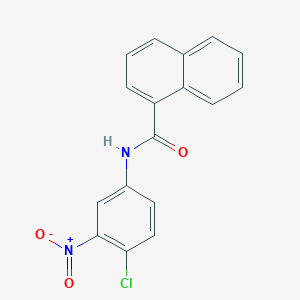
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

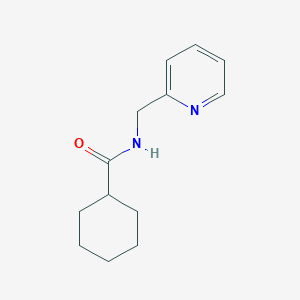
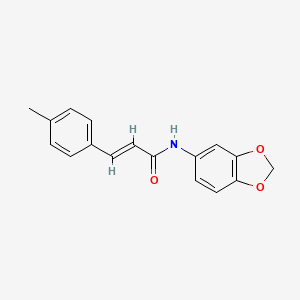
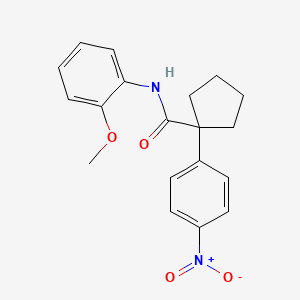
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
